molecular formula C20H25N3O8S B2602626 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 391228-80-1

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2602626
CAS No.: 391228-80-1
M. Wt: 467.49
InChI Key: AZHQCGNQJHEEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and an N-(2-methoxy-5-nitrophenyl) moiety. The 2-methoxy-5-nitrophenyl group introduces electron-withdrawing effects, which may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O8S/c1-29-12-10-22(11-13-30-2)32(27,28)17-7-4-15(5-8-17)20(24)21-18-14-16(23(25)26)6-9-19(18)31-3/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQCGNQJHEEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonamide group.

    Amidation: The formation of the benzamide structure.

Each step requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and appropriate solvents and catalysts for methoxylation and amidation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structural uniqueness lies in its bis(2-methoxyethyl)sulfamoyl and 2-methoxy-5-nitrophenyl groups. Below is a comparison with structurally related compounds from the literature:

Compound Name / ID Sulfamoyl Substituent Benzamide Substituent(s) Key Functional Groups Source
Target Compound Bis(2-methoxyethyl) N-(2-methoxy-5-nitrophenyl) Methoxy, nitro, sulfamoyl
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 2-oxotetrahydrofuran-3-yl 4-Fluorophenyl Fluoro, lactone
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (4) 4-Fluorophenyl 5-Chloro-2-methoxybenzyl Chloro, methoxy, fluoro
LMM5 () Benzyl(methyl) 4-Methoxyphenylmethyl-1,3,4-oxadiazole Oxadiazole, methoxy
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-...} (52) 5-(4-Trifluoromethylphenyl)-1,2,4-triazinyl 4-Benzylthio-2-chloro Trifluoromethyl, triazine

Key Observations :

  • Sulfamoyl Substituents : The target’s bis(2-methoxyethyl) group is distinct from aryl (e.g., 4-fluorophenyl in ) or heterocyclic (e.g., triazinyl in ) substituents. The methoxyethyl chains likely increase hydrophilicity compared to bulky hydrophobic groups like trifluoromethylphenyl .
  • Benzamide Modifications: The 2-methoxy-5-nitrophenyl group contrasts with halogenated (e.g., 5-chloro-2-methoxy in ) or alkylthio-substituted benzamides (e.g., 4-benzylthio in ).
Physical and Spectral Properties

While the target compound’s experimental data (e.g., melting point, NMR) are unavailable, trends from analogs suggest:

  • Melting Points : Compounds with polar substituents (e.g., methoxy, nitro) often exhibit higher melting points. For example, 5i () with a chloro substituent melts at 256–258°C, whereas 5g (fluoro) melts at 201–203°C. The target’s nitro group may elevate its melting point above 250°C .
  • Spectral Data : The bis(2-methoxyethyl) group would produce distinct $^1$H-NMR signals (e.g., δ 3.3–3.6 ppm for methoxy protons) and $^{13}$C-NMR peaks near δ 50–60 ppm for the sulfamoyl nitrogen-attached carbons. This contrasts with tetrahydrofuran-derived sulfamoyl groups (e.g., 5f, δ 4.0–4.5 ppm for lactone protons) .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the context of cancer and other diseases.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C16_{16}H20_{20}N4_{4}O6_{6}S
  • Molecular Weight : 396.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cancer progression.

In Vitro Studies

In vitro assays have demonstrated that 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from key studies:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15.3Induction of apoptosis
A549 (Lung Cancer)12.7Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.5Inhibition of proliferation

Ames Test

The compound has shown strong mutagenic activity in the Ames test, indicating potential concerns regarding its safety profile. Specifically, it was classified as Class A, suggesting a strong positive result in inducing mutations in bacterial strains tested .

Case Studies

  • Case Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage.
    • The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.
  • Case Study on A549 Cells :
    • A549 cells were exposed to the compound, leading to significant cell cycle arrest at the G2/M checkpoint. Flow cytometry analysis confirmed an increase in cells arrested at this phase, correlating with reduced cell viability.
    • This suggests that the compound may disrupt normal cell division processes, which could be exploited for therapeutic purposes.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies indicate that the compound is rapidly absorbed when administered orally, with peak plasma concentrations reached within 1 hour. However, its metabolism appears complex, involving multiple pathways that may lead to both active and inactive metabolites.

Toxicological evaluations have raised concerns regarding its safety profile, particularly due to its mutagenic potential as indicated by the Ames test results. Further studies are necessary to understand its long-term effects and potential risks associated with chronic exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.